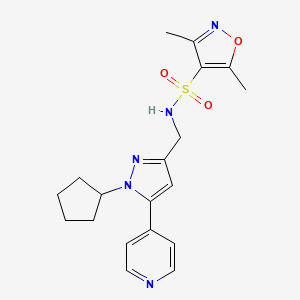
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C21H24N4O2S
- Molecular Weight: 396.5 g/mol
- CAS Number: 1421476-13-2
Structural Representation
The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including those similar to this compound. These compounds were evaluated for their effects on various cancer cell lines.
Key Findings:
- Cell Lines Tested: U937 cells were utilized to assess the cytotoxicity and antiproliferative activity.
- Assay Method: The CellTiter-Glo Luminescent cell viability assay was employed.
- Results: The derivatives exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth without substantial cytotoxicity .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. For instance:
- Inhibition of Cyclooxygenase (COX): Similar compounds have shown effectiveness in blocking COX enzymes, which play a crucial role in inflammation and cancer progression .
- Antioxidant Properties: The presence of sulfonamide groups contributes to antioxidant activities, potentially reducing oxidative stress in cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various pathogens, making them candidates for further investigation in infectious disease treatment .
Study 1: Antileishmanial Activity
A series of pyrazole derivatives were tested against Leishmania spp., with some showing promising results comparable to established treatments like pentamidine. The IC50 values for certain derivatives were notably low, indicating strong efficacy against the parasites .
Study 2: Inhibition of Protein Glycation
Research indicates that pyrazole sulfonamides can inhibit protein glycation, a process linked to diabetic complications. This suggests potential therapeutic applications in managing diabetes-related conditions .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| N-(Cyclopentyl-Pyrazolyl)methyl Sulfonamide | Antiproliferative | 15.2 | |
| Pyrazole Derivative A | Antileishmanial | 0.070 | |
| Pyrazole Derivative B | COX Inhibition | 12.5 |
Table 2: Comparison of Antiproliferative Effects Against Various Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| U937 | N-(Cyclopentyl-Pyrazolyl)methyl Sulfonamide | 15.2 |
| HeLa | Pyrazole Derivative A | 10.0 |
| MCF7 | Pyrazole Derivative B | 8.5 |
科学研究应用
The compound exhibits a range of biological activities that make it a candidate for further pharmacological development.
Antifungal Activity : Research indicates that compounds with similar structures to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide show promising antifungal properties. For instance, derivatives of pyridine sulfonamides have demonstrated efficacy against various Candida strains, outperforming established antifungal agents like fluconazole .
Antimalarial Potential : Another area of investigation involves the antimalarial properties of related triazolopyridine compounds. These compounds have been synthesized and evaluated for their activity against Plasmodium falciparum, indicating that modifications in the sulfonamide group can enhance efficacy .
Kinase Inhibition : The compound has also been studied for its potential as a kinase inhibitor. Inhibitors targeting dual leucine zipper kinase (DLK) have shown promise in treating neurodegenerative diseases and certain cancers. Structural studies suggest that the pyrazole and pyridine moieties play critical roles in binding affinity and selectivity .
Case Studies
Several case studies illustrate the compound's potential applications:
属性
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-12-16-11-18(15-7-9-20-10-8-15)24(22-16)17-5-3-4-6-17/h7-11,17,21H,3-6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSXGBSXOIZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













